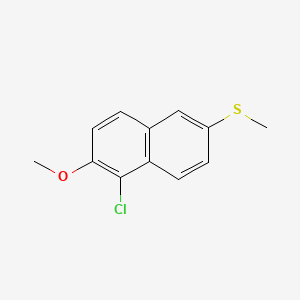![molecular formula C28H36NOP B14019845 2,4-Ditert-butyl-6-[[ethyl(diphenyl)-lambda5-phosphanylidene]amino]phenol CAS No. 65179-81-9](/img/structure/B14019845.png)
2,4-Ditert-butyl-6-[[ethyl(diphenyl)-lambda5-phosphanylidene]amino]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Ditert-butyl-6-[[ethyl(diphenyl)-lambda5-phosphanylidene]amino]phenol is a complex organic compound known for its unique structure and diverse applications. This compound is characterized by the presence of bulky tert-butyl groups and a phosphanylidene moiety, which contribute to its stability and reactivity. It has garnered interest in various fields, including chemistry, biology, and industry, due to its antioxidant properties and potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Ditert-butyl-6-[[ethyl(diphenyl)-lambda5-phosphanylidene]amino]phenol typically involves multi-step organic reactions. One common method includes the reaction of 2,4-Ditert-butylphenol with ethyl diphenylphosphinite under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and involves the use of a suitable solvent such as toluene or dichloromethane. The reaction mixture is then heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Ditert-butyl-6-[[ethyl(diphenyl)-lambda5-phosphanylidene]amino]phenol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the phosphanylidene moiety to phosphine.
Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phenolic derivatives
Applications De Recherche Scientifique
2,4-Ditert-butyl-6-[[ethyl(diphenyl)-lambda5-phosphanylidene]amino]phenol has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound exhibits antioxidant properties, making it valuable in studies related to oxidative stress and cellular protection.
Medicine: Its potential therapeutic applications include anticancer and antifungal activities.
Industry: The compound is used as a stabilizer in polymers and plastics to enhance their durability and resistance to degradation.
Mécanisme D'action
The mechanism of action of 2,4-Ditert-butyl-6-[[ethyl(diphenyl)-lambda5-phosphanylidene]amino]phenol involves its ability to neutralize free radicals and reduce reactive oxygen species production. The bulky tert-butyl groups provide steric hindrance, protecting the phenolic hydroxyl group from rapid oxidation. The phosphanylidene moiety interacts with molecular targets, modulating various biochemical pathways and contributing to its antioxidant and therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Ditert-butylphenol: Known for its antioxidant properties and used in similar applications.
2,6-Ditert-butyl-4-ethylphenol: Another antioxidant compound with applications in stabilizing polymers.
2,6-Ditert-butyl-4-(dimethylaminomethyl)phenol: Used as an antioxidant in lubricant oils.
Uniqueness
2,4-Ditert-butyl-6-[[ethyl(diphenyl)-lambda5-phosphanylidene]amino]phenol stands out due to its unique phosphanylidene moiety, which imparts distinct reactivity and potential therapeutic benefits
Propriétés
Numéro CAS |
65179-81-9 |
|---|---|
Formule moléculaire |
C28H36NOP |
Poids moléculaire |
433.6 g/mol |
Nom IUPAC |
2,4-ditert-butyl-6-[[ethyl(diphenyl)-λ5-phosphanylidene]amino]phenol |
InChI |
InChI=1S/C28H36NOP/c1-8-31(22-15-11-9-12-16-22,23-17-13-10-14-18-23)29-25-20-21(27(2,3)4)19-24(26(25)30)28(5,6)7/h9-20,30H,8H2,1-7H3 |
Clé InChI |
KQJCFNNVWLEVGT-UHFFFAOYSA-N |
SMILES canonique |
CCP(=NC1=CC(=CC(=C1O)C(C)(C)C)C(C)(C)C)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


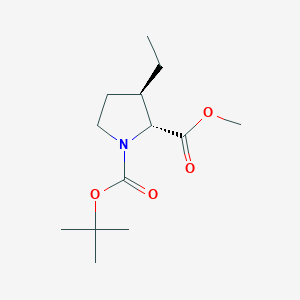


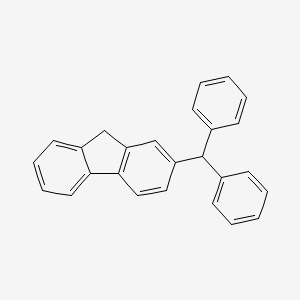

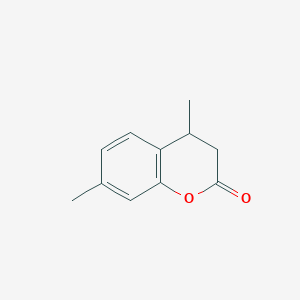
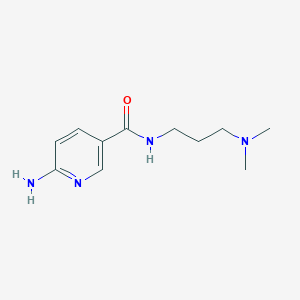
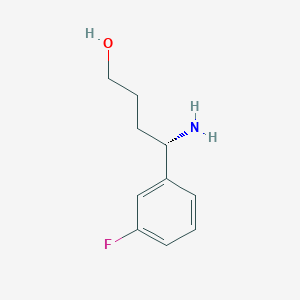

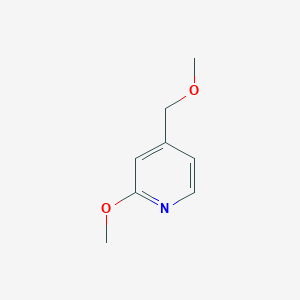
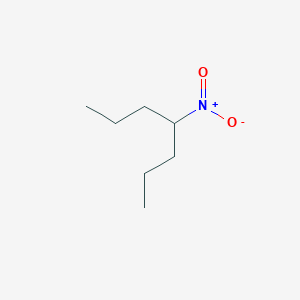
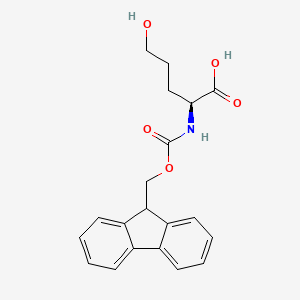
![(2S)-5-[[(tert-butylamino)-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid](/img/structure/B14019846.png)
